5-Butanamido-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

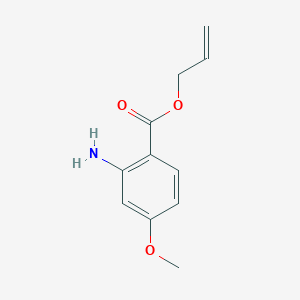

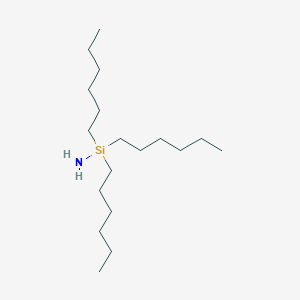

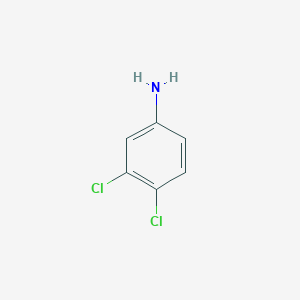

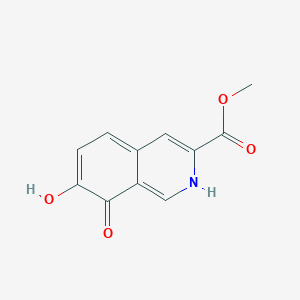

5-Butanamido-2-hydroxybenzoic acid, also known as N-(5-hydroxysalicyloyl)butanamide, is a compound with the molecular formula C11H13NO4 . It is a white crystalline powder. The compound has a molecular weight of 223.22 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Butanamido-2-hydroxybenzoic acid consists of an aromatic ring with a carboxyl group and a hydroxyl group attached to it . The InChI representation of the molecule is InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) .

Physical And Chemical Properties Analysis

5-Butanamido-2-hydroxybenzoic acid has several computed properties. It has a molecular weight of 223.22 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 86.6 Ų, and the compound has a complexity of 267 .

Applications De Recherche Scientifique

Synthesis and Therapeutic Potential

2-hydroxyl-5-butyramidobenzoic acid was synthesized from 5-aminosalicylic acid and butyric acid through a process involving amidation, esterification, and hydrolysis. The synthesized compound exhibited significant therapeutic effects on mucosal damage in rats with acetic acid-induced colitis, suggesting its potential for treating inflammatory bowel diseases (Shi et al., 2009).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation processes of parabens, which are structurally related to 5-Butanamido-2-hydroxybenzoic acid. Studies on the photodegradation of parabens indicate efficient degradation under specific conditions, suggesting pathways that might also apply to the degradation of 5-Butanamido-2-hydroxybenzoic acid. These studies provide insights into the environmental fate of such compounds and highlight the importance of understanding their degradation mechanisms for environmental protection (Gmurek et al., 2015).

Toxicological Assessments

Toxicological assessments have been conducted on related compounds to evaluate their potential health risks. For instance, studies on butyl paraben, a compound with a similar functional group, have shown it to induce oxidative stress and affect the development of reproductive organs in animal models. These findings underscore the importance of toxicological evaluations for 5-Butanamido-2-hydroxybenzoic acid to ensure its safe application in various fields (Kang et al., 2002; Oishi, 2002).

Antioxidant Properties

Further, compounds structurally related to 5-Butanamido-2-hydroxybenzoic acid have been explored for their antioxidant properties, which are critical for various biomedical applications. For example, the synthesis and evaluation of new compounds bearing hydroxybenzoic acid moieties have demonstrated significant antioxidant activity, suggesting potential applications of 5-Butanamido-2-hydroxybenzoic acid in developing antioxidants for food, cosmetics, and pharmaceuticals (Shakir et al., 2014).

Propriétés

IUPAC Name |

5-(butanoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUWWPZYZLFNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640676 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butanamido-2-hydroxybenzoic acid | |

CAS RN |

93968-81-1 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

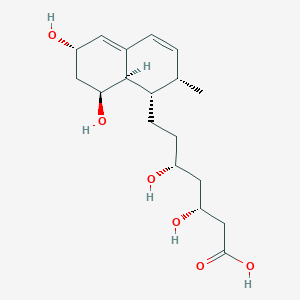

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)